![molecular formula C12H28N2O8S3 B14344911 Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate CAS No. 91921-25-4](/img/structure/B14344911.png)
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is a chemical compound with the molecular formula C₁₂H₂₈N₂O₈S₃. It is characterized by the presence of sulfonium groups, which are sulfur-containing cations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate typically involves the reaction of dimethyl sulfide with 3-amino-3-carboxypropyl groups under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the sulfonium ion. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino and carboxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- S-adenosylmethionine
Uniqueness
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is unique due to its specific combination of amino, carboxypropyl, and sulfonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
91921-25-4 |
|---|---|
Molekularformel |
C12H28N2O8S3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;sulfate |
InChI |
InChI=1S/2C6H13NO2S.H2O4S/c2*1-10(2)4-3-5(7)6(8)9;1-5(2,3)4/h2*5H,3-4,7H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JGOIESNNIPSQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)CCC(C(=O)O)N.C[S+](C)CCC(C(=O)O)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


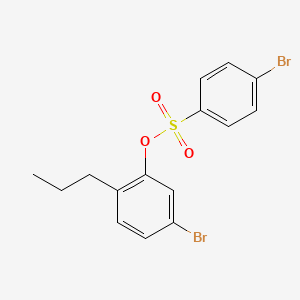
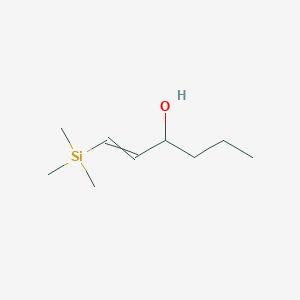
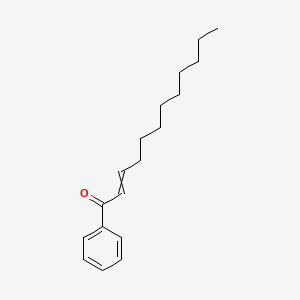

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

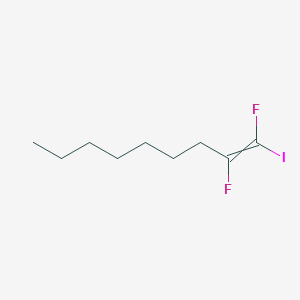
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

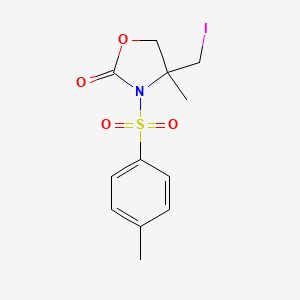
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)


